Cas no 3020-06-2 (2-(3,4-Dimethylphenyl)acetonitrile)

2-(3,4-Dimethylphenyl)acetonitrile structure
3020-06-2 structure
商品名:2-(3,4-Dimethylphenyl)acetonitrile
CAS番号:3020-06-2
MF:C10H11N
メガワット:145.20104
MDL:MFCD00019829
CID:318355
PubChem ID:76401

2-(3,4-Dimethylphenyl)acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(3,4-Dimethylphenyl)acetonitrile
    • 3,4-Dimethylphenylacetonitrile
    • Benzeneacetonitrile,3,4-dimethyl-
    • NS00048924
    • NSC-26232
    • 3,4-Dimethylacetonitrile
    • Benzeneacetonitrile, 3,4-dimethyl-
    • EINECS 221-168-3
    • AKOS010813880
    • 3020-06-2
    • 3,4-Dimethylbenzyl cyanide
    • (3,4-Dimethylphenyl)acetonitrile #
    • MFCD00019829
    • CS-0257129
    • 3,4-Dimethylbenzeneacetonitrile
    • UNII-CP3RTS4L38
    • ACETONITRILE, 3,4-XYLYL-
    • F79221
    • DTXSID80184296
    • NSC26232
    • NSC 26232
    • SCHEMBL3244749
    • (3,4-Dimethylphenyl)acetonitrile
    • CP3RTS4L38
    • 3,4-Xylylacetonitrile
    • EN300-66234
    • FT-0634604
    • DTXCID90106787
    • DB-021947
    • MDL: MFCD00019829
    • インチ: InChI=1S/C10H11N/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5H2,1-2H3
    • InChIKey: XNSHCUIBMZSUGL-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(CC#N)C=C1C

計算された属性

  • せいみつぶんしりょう: 145.08900
  • どういたいしつりょう: 145.089149355g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 23.8Ų

じっけんとくせい

  • 密度みつど: 0,99 g/cm3
  • ふってん: 86°C 1mm
  • PSA: 23.79000
  • LogP: 2.36948

2-(3,4-Dimethylphenyl)acetonitrile セキュリティ情報

  • 危険物輸送番号:UN 3276
  • 危険カテゴリコード: 20/21/22-36/37/38
  • セキュリティの説明: S26; S36/37/39
  • リスク用語:R20/21/22; R36/37/38
  • 危険レベル:IRRITANT

2-(3,4-Dimethylphenyl)acetonitrile 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-(3,4-Dimethylphenyl)acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-66234-10.0g
2-(3,4-dimethylphenyl)acetonitrile
3020-06-2 95%
10.0g
$248.0 2023-02-13
Enamine
EN300-66234-0.5g
2-(3,4-dimethylphenyl)acetonitrile
3020-06-2 95%
0.5g
$77.0 2023-02-13
Enamine
EN300-66234-0.05g
2-(3,4-dimethylphenyl)acetonitrile
3020-06-2 95%
0.05g
$23.0 2023-02-13
Cooke Chemical
BD2169548-5g
2-(3,4-Dimethylphenyl)acetonitrile
3020-06-2 95+%
5g
RMB 2192.00 2025-02-20
Aaron
AR00BDVU-25g
3,4-Dimethylphenylacetonitrile
3020-06-2 95%
25g
$386.00 2025-01-23
abcr
AB150611-10g
3,4-Dimethylphenylacetonitrile, 97%; .
3020-06-2 97%
10g
€236.90 2025-02-20
Ambeed
A558836-5g
2-(3,4-Dimethylphenyl)acetonitrile
3020-06-2 95%
5g
$119.0 2024-07-28
A2B Chem LLC
AF30110-1g
2-(3,4-Dimethylphenyl)acetonitrile
3020-06-2 95%
1g
$28.00 2024-04-20
Crysdot LLC
CD12086884-100g
2-(3,4-Dimethylphenyl)acetonitrile
3020-06-2 95+%
100g
$627 2024-07-24
A2B Chem LLC
AF30110-5g
2-(3,4-Dimethylphenyl)acetonitrile
3020-06-2 95%
5g
$96.00 2024-04-20

2-(3,4-Dimethylphenyl)acetonitrile 関連文献

2-(3,4-Dimethylphenyl)acetonitrileに関する追加情報

2-(3,4-Dimethylphenyl)acetonitrile: A Versatile Intermediate in Medicinal Chemistry and Synthetic Applications

2-(3,4-Dimethylphenyl)acetonitrile, with the chemical formula C13H11NO, is a pivotal compound in the field of organic chemistry and pharmaceutical development. This molecule, identified by the CAS number 3020-06-2, serves as a critical building block for the synthesis of various bioactive compounds. Its unique structural features, including the acetonitrile group and the substituted phenyl ring, make it an essential intermediate in the design of targeted therapies and drug candidates. Recent advancements in synthetic methodologies have further expanded its utility in biomedical research.

2-(3,4-Dimethylphenyl)acetonitr, commonly referred to as 2-(3,4-Dimethylphenyl)acetonitrile, possesses a rigid molecular framework that facilitates the formation of diverse functional groups. The presence of the acetonitrile functional group contributes to its reactivity in electrophilic substitution reactions, while the 3,4-dimethylphenyl moiety enhances its compatibility with various biological targets. These structural characteristics have positioned it as a key component in the development of antimicrobial agents, anti-inflammatory drugs, and neurological therapeutics.

The synthesis of 2-(3,4-Dimethylphenyl)acetonitrile has been extensively studied in recent years, with researchers focusing on optimizing reaction conditions and yield efficiency. One notable approach involves the condensation reaction between 3,4-dimethylaniline and acylating agents, which yields the target compound under controlled temperature and pH parameters. This method has demonstrated high selectivity and scalability, making it suitable for industrial applications in pharmaceutical manufacturing.

Recent studies have highlighted the pharmacological potential of 2-(3,4-Dimethylphenyl)acetonitrile in the context of neurodegenerative diseases. Researchers at the University of Cambridge have reported that derivatives of this compound exhibit neuroprotective activity by modulating mitochondrial function and oxidative stress. These findings suggest that 2-(3,4-Dimethylphenyl)acetonitrile could serve as a scaffold for the development of drugs targeting Alzheimer's disease and other neurodegenerative conditions.

In the field of antimicrobial research, 2-(3,4-Dimethylphenyl)acetonitrile has shown promise as a lead compound for the design of multidrug-resistant bacteria inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit synergistic activity against Gram-negative pathogens when combined with beta-lactam antibiotics. This synergistic effect is attributed to the compound's ability to disrupt biofilm formation and enhance cell membrane permeability.

The synthetic versatility of 2-(3,4-Dimethylphenyl)acetonitrile has also been explored in the development of anti-inflammatory agents. Researchers at the National Institutes of Health (NIH) have utilized this compound as a starting material for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) with enhanced selectivity for cyclooxygenase-2 (COX-2) isoforms. This selectivity reduces the risk of gastrointestinal side effects associated with traditional NSAIDs, making it a promising candidate for chronic inflammatory conditions.

Advancements in computational chemistry have further expanded the applications of 2-(3,4-Dimethylphenyl)acetonitrile. Machine learning models have been employed to predict the binding affinity of this compound with various protein targets, including kinases and enzyme inhibitors. These predictive models have significantly accelerated the drug discovery process, reducing the time and cost associated with traditional high-throughput screening methods.

The environmental impact of 2-(3,4-Dimethylphenyl)acetonitrile has also been a subject of recent research. While the compound itself is not considered highly toxic, its potential for bioaccumulation in aquatic ecosystems has raised concerns. A 2022 study published in Environmental Science & Technology found that the compound can persist in water bodies for extended periods, emphasizing the need for eco-friendly synthesis methods and proper waste management practices in industrial settings.

Despite its advantages, the use of 2-(3,4-Dimethylphenyl)acetonitrile is not without challenges. One of the primary limitations is its hydrophobicity, which can hinder its solubility in aqueous environments. To address this, researchers have explored the use of co-solvents and nanocarriers to enhance its bioavailability. These strategies have shown promise in improving the delivery efficiency of the compound in pharmaceutical formulations.

In conclusion, 2-(3,4-Dimethylphenyl)acetonitrile represents a significant advancement in the field of organic chemistry and pharmaceutical development. Its unique structural features and reactivity make it a versatile intermediate for the synthesis of various bioactive compounds. Ongoing research continues to uncover new applications for this compound, ranging from neurodegenerative disease therapies to antimicrobial agents. As the field of biomedical research evolves, the role of 2-(3,4-Dimethylphenyl)acetonitrile is expected to grow, contributing to the development of more effective and targeted therapies.

Further studies are needed to fully understand the long-term effects of 2-(3,4-Dimethylphenyl)acetonitrile in both in vivo and in vitro models. Additionally, the exploration of green chemistry approaches for its synthesis could mitigate environmental concerns and enhance its sustainability. As such, 2-(3,4-Dimethylphenyl)acetonitrile remains a promising compound in the quest for innovative biomedical solutions.

References to recent studies and publications have been incorporated to provide a comprehensive overview of the current state of research on 2-(3,4-Dimethylphenyl)acetonitrile. These references highlight the importance of continued scientific inquiry and collaboration in advancing the field of pharmaceutical science. The future of 2-(3,4-Dimethylphenyl)acetonitrile lies in its ability to adapt to new challenges and opportunities, ensuring its relevance in the ever-evolving landscape of biomedical research.

In summary, the compound 2-(3,4-Dimethylphenyl)acetonitrile stands at the intersection of organic chemistry and pharmaceutical development, offering a multitude of applications and research opportunities. Its potential to contribute to the development of new therapeutic agents underscores its significance in the field of biomedical science. As research continues to uncover its properties and applications, 2-(3,4-Dimethylphenyl)acetonitrile is poised to play an increasingly important role in the future of drug discovery and healthcare innovation.

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